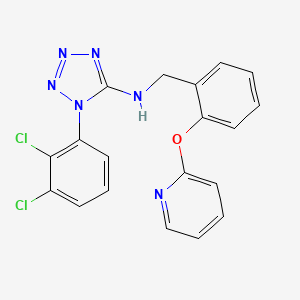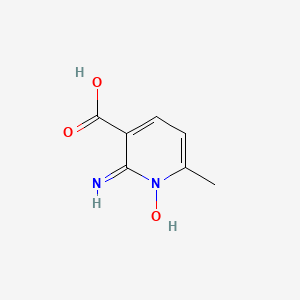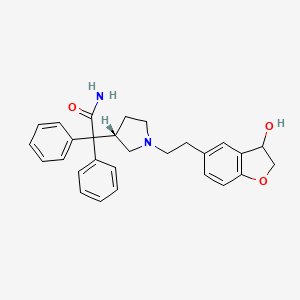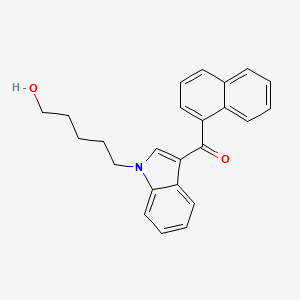
A 839977
Descripción general
Descripción
A 839977 es un compuesto orgánico sintético conocido por su actividad antagonista selectiva contra el receptor P2X7. Este receptor es un tipo de receptor purinérgico que juega un papel crucial en varios procesos fisiológicos y patológicos, incluida la inflamación y el dolor. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor inflamatorio y neuropático .
Aplicaciones Científicas De Investigación
A 839977 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto herramienta para estudiar el receptor P2X7 y su papel en varios procesos químicos.
Biología: this compound se emplea en estudios biológicos para investigar la función del receptor P2X7 en la señalización celular y su participación en las respuestas inflamatorias.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento del dolor inflamatorio y neuropático. .
Industria: Si bien se utiliza principalmente en investigación, el papel de this compound en la comprensión del receptor P2X7 puede contribuir al desarrollo de nuevos fármacos dirigidos a este receptor
Mecanismo De Acción
A 839977 ejerce sus efectos bloqueando selectivamente el receptor P2X7. Este receptor es un canal iónico dependiente de ligando que, cuando se activa por trifosfato de adenosina (ATP) extracelular, permite la entrada de iones calcio a la célula. Al inhibir este receptor, this compound previene la entrada de calcio, lo que reduce las vías de señalización posteriores involucradas en la inflamación y el dolor. La actividad antagonista del compuesto está mediada por su unión al receptor, que bloquea el sitio de unión del ATP y evita la activación del receptor .
Métodos De Preparación
La síntesis de A 839977 involucra varios pasos, comenzando con la preparación de la estructura central, 1-(2,3-diclorofenil)-N-[2-(piridin-2-iloxi)bencil]-1H-tetrazol-5-amina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo tetrazol: Esto se logra haciendo reaccionar 2,3-diclorobencilamina con azida de sodio y ortoformiato de trietilo.
Reacción de acoplamiento: El intermedio de tetrazol resultante se acopla luego con cloruro de 2-(piridin-2-iloxi)bencilo en condiciones básicas para formar el producto final
Análisis De Reacciones Químicas
A 839977 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos, para formar diferentes análogos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
A 839977 es único en su alta selectividad y potencia como antagonista del receptor P2X7. Compuestos similares incluyen:
JNJ-42253432: Otro antagonista del receptor P2X7 con capacidad de penetración en el sistema nervioso central.
GW791343 trihidrocloruro: Un modulador alostérico no competitivo del receptor P2X7.
Ácido minodrónico: Un antagonista del receptor P2X2/3 con actividad anticancerígena
En comparación con estos compuestos, this compound se distingue por su objetivo específico del receptor P2X7 y su eficacia en la reducción del dolor inflamatorio y neuropático en modelos animales .
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist
Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?
A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]
Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?
A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []
Q3: Does A839977 affect the priming of the NLRP3 inflammasome?
A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.
Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?
A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []
Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?
A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []
Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?
A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.
Q7: Are there other P2X7R antagonists that have been studied in similar contexts?
A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)








